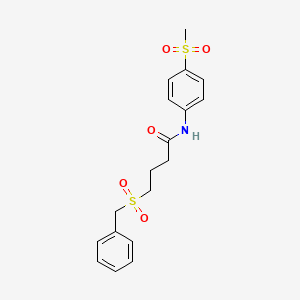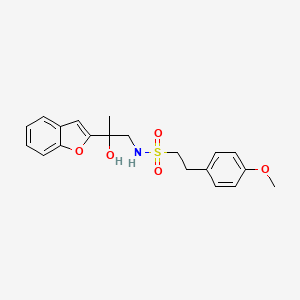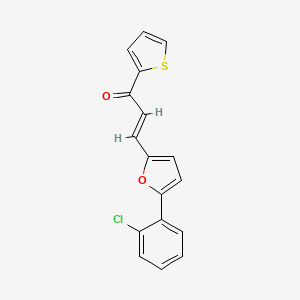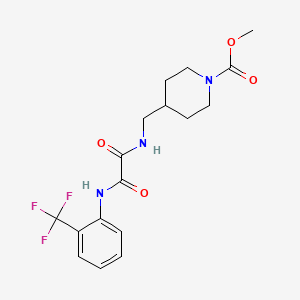![molecular formula C12H9FN4S B2798432 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine CAS No. 749920-75-0](/img/structure/B2798432.png)
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, and a hydrazinyl group attached to the 4-position of the pyrimidine ring. The presence of a 4-fluorophenyl group further enhances its chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have anticancer, antiviral, and anti-inflammatory properties, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
The synthesis of 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the 4-Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the 4-fluorophenyl group to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Comparación Con Compuestos Similares
Similar compounds to 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine include other thieno[3,2-d]pyrimidine derivatives with different substituents, such as:
- 6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- 6-(4-Methylphenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- 6-(4-Nitrophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
These compounds share the same core structure but differ in the substituents attached to the aromatic ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in the specific combination of the 4-fluorophenyl and hydrazinyl groups, which confer distinct properties and potential advantages in various research and industrial applications.
Propiedades
IUPAC Name |
[6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)10-5-9-11(18-10)12(17-14)16-6-15-9/h1-6H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYITSBCANCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)


![3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2798355.png)
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2798357.png)




![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2798365.png)
![3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one](/img/structure/B2798366.png)


